Cas no 1895319-75-1 (5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid)
5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1978545
- 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid
- 1895319-75-1
- 5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid
-
- Inchi: 1S/C8H4ClNO4/c9-7-2-1-5(13-7)6-3-4(8(11)12)10-14-6/h1-3H,(H,11,12)
- InChI Key: UBTMLBXBSFUVEW-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=CC(C(=O)O)=NO2)O1
Computed Properties
- Exact Mass: 212.9828853g/mol
- Monoisotopic Mass: 212.9828853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 76.5Ų
5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978545-1g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-5g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 5g |
$3935.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-10g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 10g |
$5837.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-0.05g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-0.1g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-0.25g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-0.5g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-1.0g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 1g |
$1357.0 | 2023-05-31 | ||
| Enamine | EN300-1978545-2.5g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-1978545-5.0g |
5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
1895319-75-1 | 5g |
$3935.0 | 2023-05-31 |
5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic Acid (CAS No. 1895319-75-1)
5-(5-Chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1895319-75-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 5-chlorofuran-2-yl moiety, which is a key feature that contributes to its distinct chemical properties and reactivity.
The 1,2-oxazole core in the molecular framework of 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid is particularly noteworthy. Oxazoles are heterocyclic compounds that are widely recognized for their versatility in pharmaceutical applications. They serve as important scaffolds in the design of bioactive molecules due to their ability to engage in various hydrogen bonding interactions and their stability under a range of conditions. The presence of the carboxylic acid group at the 3-position further enhances the compound's potential as a pharmacophore, enabling it to participate in multiple biochemical pathways.
Recent advancements in the field of medicinal chemistry have highlighted the importance of furoic acid derivatives in the development of novel therapeutic agents. The 5-chlorofuran-2-yl substituent in 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid introduces a chlorine atom at the 5-position of the furan ring, which can influence the electronic properties and reactivity of the molecule. This modification can be strategically employed to modulate binding affinities and selectivity when designing drug candidates.
In the context of drug discovery, 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid has been explored for its potential role as an intermediate in synthesizing more complex molecules. The combination of the oxazole ring and the chlorofuran moiety provides a rich chemical environment that can be manipulated through various synthetic methodologies. This flexibility makes it an attractive candidate for further derivatization and optimization.
The compound's structural features also make it a candidate for investigation in computational chemistry studies. Molecular modeling techniques can be employed to understand how 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid interacts with biological targets such as enzymes and receptors. These studies can provide valuable insights into its potential pharmacological activity and help guide the design of more effective derivatives.
Current research in medicinal chemistry has shown that oxazole derivatives exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid may contribute to its ability to interact with biological systems in unique ways. Further investigation into its pharmacological profile could uncover new therapeutic applications.
The synthesis of 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chlorofuran substituent necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for its application in drug development programs.
In conclusion, 5-(5-chlorofuran-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1895319-75) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it an interesting candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and design of new therapeutic agents.
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